Cas no 2227797-65-9 ((1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol)
(1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol
- 2227797-65-9
- EN300-1957400
- (1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol
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- Inchi: 1S/C12H15F3O/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3/t11-/m1/s1
- InChI Key: BHZUBHYHWUKXPF-LLVKDONJSA-N
- SMILES: FC([C@@H](C1C=CC(=CC=1)CC(C)C)O)(F)F
Computed Properties
- Exact Mass: 232.10749958g/mol
- Monoisotopic Mass: 232.10749958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
(1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957400-0.05g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-0.1g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-0.25g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-0.5g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-1.0g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1957400-2.5g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-5.0g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1957400-10.0g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1957400-1g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1957400-5g |
(1R)-2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethan-1-ol |
2227797-65-9 | 5g |
$3687.0 | 2023-09-17 |
(1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on (1R)-2,2,2-trifluoro-1-4-(2-methylpropyl)phenylethan-1-ol
Introduction to (1R)-2,2,2-Trifluoro-1-(4-(2-Methylpropyl)Phenyl)Ethanol
(1R)-2,2,2-Trifluoro-1-(4-(2-Methylpropyl)Phenyl)Ethanol, also known by its CAS number 2227797-65-9, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of fluorinated alcohols, which have gained significant attention in recent years due to their versatile properties and potential uses in various industries. The molecule consists of a trifluoroethyl group attached to a chiral carbon, which is further connected to a substituted phenol ring. The substituent on the phenol ring is a 4-(2-methylpropyl) group, adding to the complexity and functionality of the molecule.
The synthesis of (1R)-2,2,2-Trifluoro-1-(4-(2-Methylpropyl)Phenyl)Ethanol involves multi-step reactions, often utilizing advanced catalytic systems and stereo-selective methodologies. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric excess, making it suitable for applications in pharmaceuticals and agrochemicals. The trifluoroethyl group imparts unique electronic and steric properties to the molecule, enhancing its stability and reactivity in various chemical transformations.
In terms of applications, this compound has been explored in the development of novel pharmaceutical agents. Its chiral center and fluorinated structure make it an ideal candidate for designing bioactive molecules with specific pharmacokinetic profiles. Recent studies have highlighted its potential as a precursor for drug discovery programs targeting various therapeutic areas, including oncology and neurodegenerative diseases.
Moreover, the compound has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its use in catalysis and coordination chemistry. Researchers have also investigated its role in polymer synthesis, where it serves as a versatile building block for creating functional polymers with tailored properties.
The environmental impact of (1R)-2,2,2-Trifluoro-1-(4-(2-Methylpropyl)Phenyl)Ethanol has been a topic of recent interest. Studies suggest that its fluorinated nature may contribute to its persistence in certain environmental conditions. However, ongoing research aims to develop sustainable synthesis routes and degradation pathways to minimize its ecological footprint.
In conclusion, (1R)-2,2,2-Trifluoro-1-(4-(2-Methylpropyl)Phenyl)Ethanol is a multifaceted compound with significant potential across various scientific domains. Its unique structure and properties continue to drive innovative research and development efforts, positioning it as a key player in the advancement of modern chemistry.
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